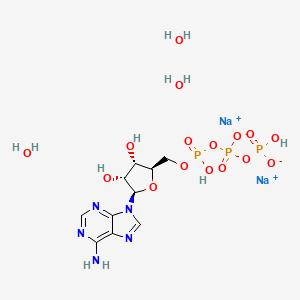

Adenosine 5'-triphosphate disodium salt trihydrate

描述

Adenosine-5’-triphosphate disodium salt hydrate is used as a form of cellular energy . It is involved in many cellular processes, including respiration, biosynthetic reactions, motility, and cell division . ATP is a substrate of many kinases involved in cell signaling and of adenylate cyclase(s) that produce the second messenger cAMP .

Synthesis Analysis

Adenosine 5’-triphosphate disodium salt hydrate is synthesized from microbial sources . The exact process of synthesis is not detailed in the available resources.Molecular Structure Analysis

The molecular formula of Adenosine 5’-triphosphate disodium salt trihydrate is C10H14N5Na2O13P3 . The InChI Key is NTBQNWBHIXNPRU-MSQVLRTGSA-L . The SMILES string representation is [Na+].[Na+].NC1=C2N=CN([C@@H]3OC@H(=O)OP([O-])(=O)OP(O)(O)=O)C@@H[C@H]3O)C2=NC=N1 .Chemical Reactions Analysis

Adenosine-5’-triphosphate disodium salt hydrate is used in many cellular processes, including respiration, biosynthetic reactions, motility, and cell division . It is a substrate of many kinases involved in cell signaling and of adenylate cyclase(s) that produce the second messenger cAMP .Physical And Chemical Properties Analysis

Adenosine-5’-triphosphate disodium salt trihydrate appears as white crystals or powder . It is soluble in water . The recommended storage temperature is -20°C .科学研究应用

Mass Spectrometry Enhancements

- ATP has been utilized in the enhancement of polyphosphonate salt electrospray mass spectrometry, showing significant increases in signal intensities after specific treatments (Ballantine, Games, & Slater, 1997).

Temperature-Dependent Self-Association

- Research has demonstrated the temperature-dependent self-association of ATP in saline solutions, with self-association increasing as temperature decreases (Ferguson, Smith, Adams, & Barlow, 1974).

Sodium Binding Site Characterization

- Studies have characterized the sodium binding sites in microcrystalline ATP using solid-state NMR spectroscopy and ab initio calculations (Nausner et al., 2009).

Solid-State NMR Investigations

- Solid-state NMR has been applied to analyze the chemical environments of sodium sites in sodium nucleotide complexes, including ATP (Grant, McElheny, Frydman, & Frydman, 2006).

Synthesis and Structural Studies

- ATP complexes with various metal ions have been synthesized and studied, providing insights into their structure and bonding (Tajmir-Riahi, Bertrand, & Theophanides, 1986).

Conformational Transitions with Humidity

- High-resolution solid-state NMR spectroscopy has been used to examine the stepwise conformational transition of crystalline ATP as a function of relative humidity (Shindo et al., 2002).

Environmental and Engineering Applications

- ATP has been explored as an eco-friendly depressant in the flotation separation process in mineral processing, demonstrating its potential in environmental and engineering applications (Wang, Liu, Zhu, & Li, 2021).

Soil Science Research

- A method for measuring ATP in soil has been developed, contributing to soil science and ecological research (Jenkinson & Oades, 1979).

Kidney Function Studies

- ATP has been used in studies to understand the regulation of kidney respiration and the role of sodium and potassium ions in these processes (Blond & Whittam, 1964).

Fluorescence Sensing and Imaging

- ATP has been investigated in the development of fluorescent probes for the recognition of nucleoside polyphosphates, enabling advances in biochemical imaging and sensing technologies (Kong et al., 2014).

安全和危害

During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion . It should be handled with adequate ventilation. Dust generation and accumulation should be minimized. It should not come into contact with eyes, skin, or clothing . Ingestion and inhalation should be avoided .

未来方向

Adenosine-5’-triphosphate disodium salt trihydrate has been used in various studies, including the analysis of the ATP turnover cycle of microtubule motors , activating the NLR family pyrin domain containing 3 (NLRP3) inflammasome , and performing in vitro stimulation of bone marrow-derived dendritic cells (BMDCs) .

属性

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3.2Na.3H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;3*1H2/q;2*+1;;;/p-2/t4-,6-,7-,10-;;;;;/m1...../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEQTWJABOLLOS-AZGWGOJFSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N5Na2O16P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine 5'-triphosphate disodium salt trihydrate | |

CAS RN |

51963-61-2 | |

| Record name | 51963-61-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)

![3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2816216.png)

![5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine](/img/structure/B2816221.png)

![5-Azaspiro[3.5]non-7-ene;hydrochloride](/img/structure/B2816222.png)

![4-[(Ethylamino)methyl]benzoic acid hydrochloride](/img/structure/B2816223.png)

![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-chloropyridine-3-sulfonamide](/img/structure/B2816226.png)